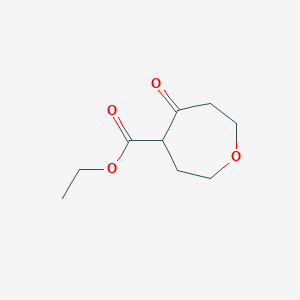

Ethyl 5-oxooxepane-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxooxepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-2-13-9(11)7-3-5-12-6-4-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRZAHWLSIAJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCOCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938181-32-9 | |

| Record name | ethyl 5-oxooxepane-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-oxooxepane-4-carboxylate: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-oxooxepane-4-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The oxepane core, a seven-membered oxygen-containing ring, is an increasingly important scaffold in the design of novel therapeutics. This document details the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights into its handling and application. Special emphasis is placed on the synthetic protocols, spectroscopic characterization, and the rationale behind experimental choices, ensuring a self-validating system for researchers. While specific experimental data for this exact molecule is not widely published, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its study and utilization.

Introduction: The Significance of the Oxepane Scaffold

The oxepane motif is a key structural feature in a variety of biologically active natural products and synthetic molecules.[1] Its conformational flexibility and the presence of a heteroatom provide unique three-dimensional diversity, making it an attractive scaffold in drug discovery programs.[1] this compound, as a functionalized oxepanone, represents a versatile intermediate for the synthesis of more complex oxepane derivatives. Its β-keto ester functionality allows for a wide range of chemical transformations, enabling the introduction of various substituents and the construction of diverse molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₄ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| CAS Number | 938181-32-9 | [3] |

| Appearance | Predicted to be a liquid or low-melting solid | General knowledge |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General knowledge |

| Predicted XlogP | 0.4 | [2] |

Synthesis of this compound

The most logical and established synthetic route to cyclic β-keto esters such as this compound is the Dieckmann condensation .[4][5] This intramolecular Claisen condensation of a diester is a powerful tool for the formation of five- and six-membered rings, and can be adapted for the synthesis of seven-membered rings, albeit sometimes with lower yields due to the entropic challenge of forming medium-sized rings.

Proposed Synthetic Pathway: Dieckmann Condensation

The synthesis would commence with a suitable acyclic diester, which upon treatment with a strong base, undergoes intramolecular cyclization.

DOT Diagram: Synthesis of this compound via Dieckmann Condensation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Dieckmann condensations and should be optimized for this specific substrate.[4][5]

Materials:

-

Diethyl 3-(2-ethoxycarbonylethyl)hexanedioate

-

Sodium metal

-

Anhydrous ethanol

-

Toluene, anhydrous

-

Hydrochloric acid, dilute aqueous solution

-

Diethyl ether

-

Magnesium sulfate, anhydrous

-

Sodium bicarbonate, saturated aqueous solution

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add small pieces of sodium metal to the ethanol under a nitrogen atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene.

-

Addition of Diester: Add Diethyl 3-(2-ethoxycarbonylethyl)hexanedioate dropwise to the stirred solution at room temperature.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy (Predicted)

-

Ethyl Ester Protons: A quartet around 4.2 ppm (O-CH₂ -CH₃) and a triplet around 1.3 ppm (O-CH₂-CH₃ ).

-

Methine Proton (C4-H): A multiplet in the range of 3.5-3.8 ppm. The chemical shift will be influenced by the adjacent ketone and ester groups.

-

Oxepane Ring Protons: A series of complex multiplets between 1.8 and 4.5 ppm for the -CH₂- groups of the oxepane ring. The protons on the carbon adjacent to the ether oxygen (C7) would be the most deshielded.

13C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons: Two signals in the downfield region: the ketone carbonyl (C5) around 200-210 ppm and the ester carbonyl around 170 ppm.[8]

-

Ethyl Ester Carbons: Signals for the O-C H₂-CH₃ at approximately 61 ppm and the O-CH₂-C H₃ at around 14 ppm.

-

Oxepane Ring Carbons: Several signals in the aliphatic region, with the carbon adjacent to the ether oxygen (C7) appearing around 70-80 ppm. The methine carbon (C4) would be expected in the 50-60 ppm range.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretching: Two strong absorption bands are expected. One for the ketone carbonyl around 1715 cm⁻¹ and another for the ester carbonyl around 1735 cm⁻¹.

-

C-O Stretching: A strong band in the region of 1250-1000 cm⁻¹ corresponding to the C-O-C ether linkage and the C-O of the ester.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 186, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns characteristic of esters, such as the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the loss of the entire ester group. Cleavage of the oxepane ring would also contribute to the fragmentation pattern.

Chemical Reactivity and Synthetic Utility

The dual functionality of a β-keto ester within a flexible seven-membered ring makes this compound a valuable synthetic intermediate.

DOT Diagram: Reactivity of this compound

References

- 1. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H14O4) [pubchemlite.lcsb.uni.lu]

- 3. calpaclab.com [calpaclab.com]

- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Ethyl 5-oxooxepane-4-carboxylate: A Theoretical Exploration of a Promising Scaffold for Drug Discovery

Abstract

Ethyl 5-oxooxepane-4-carboxylate (CAS Number: 938181-32-9) is a fascinating, yet sparsely documented, heterocyclic compound.[1] Its structure, which combines the biologically significant oxepane ring with a reactive β-keto ester functionality, positions it as a molecule of considerable interest for researchers in medicinal chemistry and drug development. This in-depth technical guide, compiled from foundational organic chemistry principles and data from analogous structures, aims to serve as a comprehensive theoretical resource. In the absence of direct published literature, this document will provide a plausible synthetic pathway, predicted spectroscopic data for characterization, an analysis of its chemical reactivity, and a discussion of its potential applications as a building block in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Oxepane Moiety and β-Keto Ester Functionality

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold in a multitude of biologically active natural products, particularly those of marine origin.[2][3] These natural products have demonstrated a wide range of potent biological activities, including anticancer, antibacterial, and antifungal properties.[3][4] The incorporation of the oxepane motif into drug candidates can favorably influence physicochemical properties such as solubility and metabolic stability.[5][6]

Complementing the oxepane core, the β-keto ester functional group is a versatile synthetic intermediate.[7] The acidity of the α-hydrogen, situated between two carbonyl groups, allows for a wide array of chemical transformations, including alkylation, acylation, and participation in various condensation reactions.[7][8] This reactivity makes β-keto esters invaluable building blocks in the synthesis of complex molecular architectures.

The convergence of these two key structural features in this compound suggests a molecule with significant potential as a starting point for the development of novel therapeutics. This guide will therefore explore its chemical nature from a theoretical and predictive standpoint.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 938181-32-9 | [1] |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Predicted XlogP | 0.4 | [9] |

| Monoisotopic Mass | 186.0892 Da | [9] |

Proposed Synthesis: The Dieckmann Condensation

The most logical and established method for the synthesis of cyclic β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[10][11][12][13][14] For the synthesis of this compound, the logical precursor would be diethyl 4-oxapimelate. The proposed synthetic workflow is outlined below.

Synthesis of Diethyl 4-oxapimelate

Diethyl 4-oxapimelate can be synthesized through the Williamson ether synthesis by reacting the sodium salt of ethyl 3-hydroxypropionate with ethyl 3-chloropropionate.

Experimental Protocol: Synthesis of Diethyl 4-oxapimelate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of absolute ethanol to prepare a solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add ethyl 3-hydroxypropionate dropwise with stirring.

-

After the addition is complete, add ethyl 3-chloropropionate dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium chloride precipitate.

-

Remove the excess ethanol under reduced pressure.

-

Purify the resulting crude diethyl 4-oxapimelate by vacuum distillation.

Dieckmann Condensation of Diethyl 4-oxapimelate

The intramolecular cyclization of diethyl 4-oxapimelate using a strong base, such as sodium ethoxide, would yield the target molecule, this compound.

Experimental Protocol: Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of sodium ethoxide in an inert solvent such as toluene.

-

Heat the suspension to reflux.

-

Add a solution of diethyl 4-oxapimelate in toluene dropwise from the dropping funnel to the refluxing suspension.

-

After the addition is complete, continue to reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 10% aqueous HCl) to neutralize the enolate.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data for Characterization

In the absence of experimental spectra, the following data are predicted based on the known spectroscopic behavior of β-keto esters and related cyclic ethers.[15][16][17] These predictions are crucial for the identification and characterization of the molecule should it be synthesized.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the oxepane ring. The chemical shifts are predicted based on the electronic environment of the protons.

| Predicted ¹H NMR Data | |

| Chemical Shift (ppm) | Multiplicity |

| ~ 4.2 | Quartet |

| ~ 3.8 - 4.0 | Multiplet |

| ~ 3.6 | Triplet |

| ~ 2.5 - 2.8 | Multiplet |

| ~ 1.9 - 2.2 | Multiplet |

| ~ 1.3 | Triplet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~ 205 | C =O (ketone) |

| ~ 170 | C =O (ester) |

| ~ 70 | -OC H₂- (ring) |

| ~ 61 | -OC H₂CH₃ |

| ~ 50 | -CO-C H-COOEt |

| ~ 40 | -CO-C H₂- (ring) |

| ~ 25 | -CH₂-C H₂-CH₂- (ring) |

| ~ 14 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of a β-keto ester is characterized by the stretching vibrations of its two carbonyl groups.[16] The presence of both keto and ester carbonyls will result in two distinct, strong absorption bands.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 1740 | C=O stretch (ester) |

| ~ 1715 | C=O stretch (ketone) |

| ~ 2980 - 2850 | C-H stretch (aliphatic) |

| ~ 1250 - 1050 | C-O stretch (ester and ether) |

Protocol for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Chemical Reactivity and Synthetic Potential

The unique structure of this compound offers several avenues for further chemical modification, making it a valuable scaffold for building molecular diversity in drug discovery programs.

References

- 1. calpaclab.com [calpaclab.com]

- 2. [PDF] The Oxepane Motif in Marine Drugs | Semantic Scholar [semanticscholar.org]

- 3. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. PubChemLite - this compound (C9H14O4) [pubchemlite.lcsb.uni.lu]

- 10. Dieckmann Condensation [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 17. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of the Oxepane Scaffold

An In-depth Technical Guide to Ethyl 5-oxooxepane-4-carboxylate: Structure, Synthesis, and Application

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. We will delve into its molecular architecture, explore its logical synthesis through a detailed examination of the Dieckmann condensation, present a predicted spectroscopic profile for its characterization, and discuss its prospective applications in the field of drug development.

The oxepane ring, a seven-membered oxygen-containing heterocycle, is a privileged scaffold found in a diverse array of biologically active natural products, particularly those isolated from marine organisms.[1][2] These molecules often exhibit potent pharmacological properties, including remarkable cytotoxic activity against various cancer cell lines.[2] The inherent synthetic challenges in constructing these seven-membered rings, stemming from entropic and enthalpic barriers, make functionalized oxepanes like this compound valuable and versatile intermediates for chemical research.[1][3]

This compound (CAS No. 938181-32-9) is a β-keto ester embedded within the oxepane framework.[4][5][6] This specific arrangement of functional groups—a ketone and an ester in a 1,3-relationship—renders the molecule a highly adaptable precursor for a wide range of chemical transformations, making it an asset for constructing more complex molecular architectures relevant to drug discovery.

Molecular Structure and Physicochemical Properties

The core structure consists of a saturated seven-membered oxepane ring, a ketone at the 5-position, and an ethyl carboxylate group at the 4-position. The presence of the β-keto ester functionality allows for the existence of keto-enol tautomerism, with the equilibrium typically favoring the keto form. The chiral center at the C4 position means the molecule can exist as a racemic mixture of enantiomers unless a stereoselective synthesis is employed.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 938181-32-9 | [4][5][6] |

| Molecular Formula | C₉H₁₄O₄ | [4][5] |

| Molecular Weight | 186.21 g/mol | [4][5] |

| IUPAC Name | This compound | [6] |

| Canonical SMILES | CCOC(=O)C1C(=O)CCOCCC1 | N/A (Structure-based) |

| Appearance | Predicted: Colorless to pale yellow oil | N/A (Inference) |

Synthesis and Mechanistic Insights: The Dieckmann Condensation

The most logical and established method for synthesizing cyclic β-keto esters such as this compound is the Dieckmann condensation.[7][8][9] This reaction is an intramolecular version of the Claisen condensation, where a diester is treated with a strong base to induce cyclization.[10][11] The formation of the stable five- or six-membered enolate ring is the thermodynamic driving force for the reaction.[7][8] For a seven-membered ring like oxepane, the reaction is feasible, though potentially lower-yielding than for smaller rings.[8][9]

The logical starting material for this synthesis would be Diethyl 4-oxaheptanedioate . The base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one ester group, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule, leading to cyclization.

Reaction Mechanism

The mechanism involves the following key steps:

-

Enolate Formation: A strong base removes an acidic α-proton from the linear diester.

-

Intramolecular Attack: The resulting enolate attacks the second ester carbonyl group.

-

Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion.

-

Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyls, which is readily removed by the base. This step is irreversible and drives the reaction to completion.

-

Acidic Workup: A final protonation step during aqueous workup yields the neutral product.

Caption: Figure 1: Mechanism of the Dieckmann Condensation.

Representative Experimental Protocol

Disclaimer: This is a representative protocol based on standard Dieckmann condensation procedures. It should be adapted and optimized under appropriate laboratory conditions.

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous ethanol (e.g., 100 mL).

-

Base Preparation: Sodium metal (e.g., 1.1 equivalents) is added portion-wise to the ethanol under a nitrogen atmosphere to generate sodium ethoxide in situ. The mixture is stirred until all sodium has dissolved.

-

Reactant Addition: Diethyl 4-oxaheptanedioate (1.0 equivalent) is added dropwise to the sodium ethoxide solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained for several hours (e.g., 4-8 hours), monitoring by Thin Layer Chromatography (TLC).

-

Quenching & Workup: After cooling to room temperature, the reaction is quenched by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

As no public, peer-reviewed spectra are available for this specific molecule, this section provides a predicted spectroscopic profile based on established principles and data from analogous structures like ethyl 4-oxocyclohexanecarboxylate and other β-keto esters.[12] This profile serves as a benchmark for researchers to validate the successful synthesis of the target compound.

Caption: Figure 2: Analytical Workflow for Structure Confirmation.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.20 | Quartet (q) | 2H | -OCH₂ CH₃ | Typical for ethyl ester methylene group. |

| ~ 3.80 | Triplet (t) | 2H | -O-CH₂ -CH₂-C(O)- | Methylene group adjacent to ether oxygen. |

| ~ 3.65 | Triplet (t) | 1H | -C(O)-CH (COOEt)- | Methine proton alpha to two carbonyls. |

| ~ 2.80 | Triplet (t) | 2H | -O-CH₂-CH₂ -C(O)- | Methylene group alpha to ketone. |

| ~ 2.50 | Multiplet (m) | 2H | -C(O)-CH₂-CH₂ -CH- | Methylene group in the ring. |

| ~ 1.90 | Multiplet (m) | 2H | -C(O)-CH₂ -CH₂-CH- | Methylene group in the ring. |

| ~ 1.28 | Triplet (t) | 3H | -OCH₂CH₃ | Typical for ethyl ester methyl group. |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 208.0 | C =O (Ketone) | Characteristic region for a ketone carbonyl. |

| ~ 170.0 | C =O (Ester) | Characteristic region for an ester carbonyl. |

| ~ 68.0 | -O-C H₂- | Carbon adjacent to ether oxygen. |

| ~ 61.5 | -OC H₂CH₃ | Methylene carbon of the ethyl ester. |

| ~ 55.0 | -C(O)-C H(COOEt)- | Methine carbon alpha to two carbonyls. |

| ~ 45.0 | -O-CH₂-C H₂-C(O)- | Carbon alpha to the ketone. |

| ~ 35.0 | Ring C H₂ | Aliphatic carbon in the ring. |

| ~ 25.0 | Ring C H₂ | Aliphatic carbon in the ring. |

| ~ 14.1 | -OCH₂C H₃ | Methyl carbon of the ethyl ester. |

Predicted Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Rationale |

| ~ 1745 | C=O Stretch (Ester) | Higher frequency C=O stretch. |

| ~ 1715 | C=O Stretch (Ketone) | Lower frequency C=O stretch for the cyclic ketone.[13] |

| ~ 1100-1250 | C-O Stretch (Ether & Ester) | Strong bands indicating ether and ester linkages. |

| 2850-2980 | C-H Stretch (sp³) | Aliphatic C-H stretches. |

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z = 186.21 would be expected. Key fragmentation patterns would likely include the loss of the ethoxy group (-•OCH₂CH₃, m/z = 45) and the ethyl group (-•CH₂CH₃, m/z = 29), as well as fragmentation of the oxepane ring.

Applications in Medicinal Chemistry and Drug Development

This compound is not merely a chemical curiosity; it is a strategic building block for accessing more complex, biologically relevant molecules. The dual functionality of the β-keto ester allows for a rich derivatization chemistry.

-

Alkylation/Acylation: The acidic proton at C4 can be easily removed to form a nucleophilic enolate, which can be alkylated or acylated to introduce diverse substituents.

-

Ketalization: The ketone at C5 can be selectively protected as a ketal, allowing for chemistry to be performed on the ester functionality.

-

Decarboxylation: Huisgen-type decarboxylation (hydrolysis followed by heating) can remove the ester group to yield 5-oxooxepane, a simple cyclic ketone.

-

Heterocycle Formation: The 1,3-dicarbonyl moiety is a classic precursor for synthesizing fused heterocyclic systems, such as pyrazoles or isoxazoles, by condensation with reagents like hydrazine or hydroxylamine.

This chemical versatility makes it an ideal starting point for creating libraries of novel oxepane-containing compounds for biological screening. For instance, similar cyclic keto-esters like ethyl 4-oxocyclohexanecarboxylate serve as crucial intermediates in the synthesis of pharmaceutical agents like Tranexamic acid, highlighting the industrial relevance of this molecular template.[14]

Caption: Figure 3: Synthetic Potential of this compound.

Conclusion

This compound represents a strategically important synthetic intermediate. Its structure, centered on the medicinally relevant oxepane scaffold and featuring a versatile β-keto ester moiety, makes it a valuable tool for researchers. While its synthesis is most logically achieved via the well-understood Dieckmann condensation, its true value lies in its potential for derivatization. Through a variety of established chemical transformations, this molecule can serve as a gateway to novel libraries of complex heterocyclic compounds, accelerating the discovery of new therapeutic agents. The predicted spectroscopic data provided herein offers a robust framework for its unambiguous identification, ensuring the integrity of future synthetic endeavors.

References

- 1. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. The Oxepane Motif in Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]

- 4. calpaclab.com [calpaclab.com]

- 5. sinfoobiotech.com [sinfoobiotech.com]

- 6. This compound | 938181-32-9 [chemicalbook.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 9. organicreactions.org [organicreactions.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Dieckmann Condensation [organic-chemistry.org]

- 12. Ethyl 4-oxocyclohexanecarboxylate | C9H14O3 | CID 317638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Spectroscopic Guide to Ethyl 5-oxooxepane-4-carboxylate: A Technical Whitepaper

Abstract

This technical guide provides a comprehensive analysis of Ethyl 5-oxooxepane-4-carboxylate, a heterocyclic β-keto ester of interest in synthetic chemistry and drug discovery. We delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a predictive and interpretive framework for researchers. This document moves beyond mere data presentation, focusing on the causal logic behind spectral patterns, fragmentation behaviors, and the influence of structural features like keto-enol tautomerism. Detailed, field-tested protocols for sample analysis are provided, ensuring reproducibility and methodological integrity. The guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to structurally elucidate and characterize this molecule and its analogs.

Introduction and Molecular Overview

This compound (C₉H₁₄O₄, Mol. Wt.: 186.21 g/mol ) is a bifunctional organic molecule featuring a seven-membered oxepane ring.[1] Its structure is characterized by a ketone at the C5 position and an ethyl carboxylate group at the C4 position, classifying it as a β-keto ester. This arrangement is a key determinant of its chemical reactivity and spectroscopic behavior.

The structural elucidation of such molecules is fundamentally reliant on the synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While MS provides crucial information about the molecular weight and elemental composition through fragmentation analysis, NMR offers an unparalleled, high-resolution map of the atomic connectivity and chemical environment of the carbon-hydrogen framework. This guide will dissect the anticipated spectral data from both techniques, providing a predictive blueprint for its characterization.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for this compound, which will be used throughout this guide.

Caption: IUPAC Numbering for this compound.

Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The process involves ionizing the molecule, creating a molecular ion (M⁺•), which then undergoes a series of predictable bond cleavages to yield smaller, charged fragments.

Expected Molecular Ion Peak

For this compound (C₉H₁₄O₄), the high-resolution exact mass is 186.0892 Da. In a standard low-resolution EI-MS, the molecular ion peak (M⁺•) will be observed at m/z = 186 . The relative intensity of this peak may be low due to the molecule's propensity for fragmentation.

Key Fragmentation Pathways

The structure contains two primary functional groups that direct fragmentation: the ketone and the ethyl ester. The cyclic nature of the oxepane ring also introduces specific cleavage patterns.

Caption: Predicted major fragmentation pathways in EI-MS.

-

Cleavages of the Ester Group : The ethyl ester side chain is a common site for initial fragmentation.

-

Loss of the ethoxy radical (•OC₂H₅): This α-cleavage results in a stable acylium ion. This is often a prominent peak.

-

M⁺• - 45 Da → m/z = 141

-

-

Loss of ethylene (C₂H₄): A rearrangement involving hydrogen transfer from the ethyl group to the ester carbonyl oxygen, followed by the elimination of a neutral ethylene molecule.

-

M⁺• - 28 Da → m/z = 158

-

-

-

Alpha-Cleavage Adjacent to the Ketone : The bonds adjacent to the ketone carbonyl (C=O) are weakened and prone to homolytic cleavage.[2][3][4] This is a dominant fragmentation mechanism for ketones.

-

Cleavage of the C4-C5 bond: This breaks the bond between the carbonyl carbon and the carbon bearing the ester.

-

Cleavage of the C5-C6 bond: This breaks the bond on the other side of the carbonyl group.

-

-

McLafferty Rearrangement : This classic rearrangement occurs in carbonyl compounds that have a hydrogen atom on the γ-carbon.[2][3][5][6] In this cyclic structure, a γ-hydrogen is available on C7 relative to the ketone at C5. A six-membered transition state can lead to the cleavage of the C5-C6 bond and the elimination of a neutral ethenone molecule (CH₂=C=O).

-

M⁺• - 42 Da → m/z = 144 (This is a possibility, though ring strain can alter the classic pathway).

-

Summary of Expected Mass Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Mechanism |

| 186 | [C₉H₁₄O₄]⁺• | Molecular Ion (M⁺•) |

| 158 | [C₇H₁₀O₄]⁺• | Loss of neutral ethylene (C₂H₄) |

| 141 | [C₇H₉O₃]⁺ | Loss of ethoxy radical (•OC₂H₅) |

| 115 | [C₅H₇O₃]⁺ | α-cleavage at C4-C5, loss of C₄H₇O• |

| 87 | [C₄H₇O₂]⁺ | α-cleavage at C5-C6, loss of C₅H₇O₂• |

| 43 | [C₂H₃O]⁺ | Acylium ion from further fragmentation |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup (Example):

-

Gas Chromatograph (GC): Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

-

Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system and acquire the data.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to the target compound. Compare the observed fragments with the predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for establishing the precise molecular structure in solution. Both ¹H and ¹³C NMR are essential, with 2D techniques like COSY, HSQC, and HMBC used to confirm assignments.

Keto-Enol Tautomerism: A Critical Consideration

A key feature of β-keto esters is their existence in a dynamic equilibrium between the keto and enol tautomeric forms.[7] This equilibrium is highly dependent on the solvent, temperature, and concentration.

Caption: Keto-Enol equilibrium for the β-keto ester moiety.

-

In non-polar solvents like CDCl₃, the keto form is expected to be the major, if not exclusive, species observed.

-

In polar, aprotic solvents like DMSO-d₆, the population of the enol form may increase, stabilized by intramolecular hydrogen bonding. This would result in the appearance of a distinct set of NMR signals, including a characteristic enolic proton (δ 12-14 ppm) and the disappearance of the C4 methine proton signal.

For the purposes of this guide, we will predict the spectra for the keto form , which is typically dominant.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The structure's lack of symmetry means all methylene protons on the oxepane ring are diastereotopic and will likely appear as complex multiplets.

| Proton(s) (Atom No.) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H10 (-CH₃) | ~1.30 | Triplet (t) | 3H | Coupled to the two H9 protons. |

| H9 (-OCH₂-) | ~4.25 | Quartet (q) | 2H | Ethyl group CH₂ adjacent to ester oxygen, coupled to H10. |

| H4 (-CH) | ~3.60 | Doublet of Doublets (dd) | 1H | Methine proton alpha to both ketone and ester carbonyls. Deshielded. |

| H3 (-CH₂-) | ~2.10 - 2.30 | Multiplet (m) | 2H | Aliphatic protons adjacent to the C4 methine. |

| H2 (-CH₂-) | ~3.80 - 4.00 | Multiplet (m) | 2H | Methylene protons adjacent to the ring oxygen (O1). Deshielded. |

| H7 (-CH₂-) | ~3.90 - 4.10 | Multiplet (m) | 2H | Methylene protons adjacent to the ring oxygen (O1). Deshielded. |

| H6 (-CH₂-) | ~2.70 - 2.90 | Multiplet (m) | 2H | Methylene protons alpha to the ketone carbonyl. Deshielded. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Carbon(s) (Atom No.) | Predicted Shift (δ, ppm) | Rationale |

| C5 (C=O, Ketone) | ~205 | Ketone carbonyl carbon, highly deshielded. |

| C8 (C=O, Ester) | ~169 | Ester carbonyl carbon. |

| C2/C7 (-CH₂-O-) | ~68 - 72 | Carbons bonded to the ring ether oxygen. |

| C9 (-O-CH₂-) | ~62 | Ethyl ester methylene carbon. |

| C4 (-CH-) | ~55 | Methine carbon between two carbonyls. |

| C6 (-CH₂-) | ~45 | Carbon alpha to the ketone. |

| C3 (-CH₂-) | ~30 | Aliphatic carbon. |

| C10 (-CH₃) | ~14 | Ethyl ester methyl carbon. |

Role of 2D NMR for Assignment Confirmation

While 1D spectra provide the initial data, 2D NMR is indispensable for unambiguous assignment.

Caption: Key expected correlations in a ¹H-¹H COSY experiment.

-

COSY (Correlation Spectroscopy): Would confirm the connectivity of adjacent protons. For example, a cross-peak between the multiplet at ~2.8 ppm (H6) and the multiplet at ~4.0 ppm (H7) would confirm their adjacency. A key correlation would be between H4 and the H3 protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly maps each proton to the carbon it is attached to, providing definitive C-H one-bond correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for assigning quaternary carbons and piecing the molecular fragments together. For instance, the H4 proton (~3.60 ppm) would show an HMBC correlation to the ketone carbonyl C5 (~205 ppm) and the ester carbonyl C8 (~169 ppm), confirming its position.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[7][8] Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum using a 90° pulse.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay of 2-5 seconds and acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs and parameters.

-

Data Processing: Process all spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Analyze the 1D and 2D spectra to assign all signals.

Conclusion

The structural characterization of this compound is a clear demonstration of the power of modern spectroscopic methods. Mass spectrometry provides the initial confirmation of molecular weight and reveals key structural motifs through predictable fragmentation pathways, such as α-cleavages and ester-related losses. NMR spectroscopy, particularly through a combination of 1D and 2D techniques, delivers an unambiguous and detailed map of the molecular architecture. The chemical shifts and coupling patterns are highly sensitive to the local electronic environment, allowing for the precise assignment of every proton and carbon in the structure. The potential for keto-enol tautomerism adds a layer of complexity that must be considered during analysis, with the choice of solvent playing a critical role in the observed spectrum. Together, these techniques provide a self-validating system for the complete and confident elucidation of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

An In-depth Technical Guide to the Purity and Analysis of Ethyl 5-oxooxepane-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 5-oxooxepane-4-carboxylate

This compound, with the molecular formula C9H14O4, is a cyclic β-keto ester that serves as a versatile intermediate in the synthesis of complex organic molecules.[1][2] Its seven-membered oxepane ring and reactive β-keto ester moiety make it a valuable precursor for a variety of heterocyclic compounds and other pharmacologically relevant scaffolds. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, stereoselectivity, and safety profile of the final active pharmaceutical ingredient (API).

This guide will provide a detailed exploration of the synthesis of this compound, with a focus on identifying potential impurities. It will then delve into robust purification strategies and a multi-faceted analytical approach to ensure the highest standards of purity.

I. Synthesis and Impurity Profile

The most probable synthetic route to this compound is through an intramolecular Dieckmann condensation of a corresponding diester.[3][4] This reaction involves the base-catalyzed cyclization of a linear diester to form a cyclic β-keto ester.

A plausible precursor for this synthesis is diethyl 3,3'-oxydipropionate. The reaction mechanism, illustrated below, highlights the potential sources of impurities.

Caption: Dieckmann condensation pathway to this compound.

Potential Impurities:

Based on this synthetic route, the following impurities are likely to be present in the crude product:

-

Unreacted Starting Material: Residual diethyl 3,3'-oxydipropionate.

-

Intermolecular Condensation Products: Byproducts formed from the reaction between two separate diester molecules.

-

Residual Base: Traces of the base catalyst (e.g., sodium ethoxide).

-

Solvent Residues: Depending on the reaction and workup conditions, solvents like ethanol, toluene, or THF may be present.[5]

-

Hydrolysis Products: The corresponding β-keto acid if the ester is hydrolyzed during workup.

II. Purification Strategies

A multi-step purification protocol is essential to achieve high purity this compound.

1. Aqueous Workup and Extraction:

The initial step after the reaction is a carefully controlled aqueous workup.

-

Neutralization: The reaction mixture is first neutralized with a dilute acid to quench the base catalyst.

-

Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. Multiple extractions are recommended to maximize recovery.

-

Washing: The organic layer should be washed with brine to remove water-soluble impurities and residual base.

2. Fractional Distillation:

For the removal of volatile impurities and unreacted starting materials, fractional distillation under reduced pressure is a highly effective technique.[6] The difference in boiling points between the product and potential impurities will dictate the efficiency of this separation.

3. Column Chromatography:

For achieving the highest purity, especially for removing structurally similar impurities, silica gel column chromatography is the method of choice.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | Provides good resolution for moderately polar compounds. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | A gradient elution allows for the separation of compounds with a range of polarities. |

| Detection | Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) | To monitor the separation and identify fractions containing the pure product. |

III. Analytical Characterization for Purity Assessment

A combination of chromatographic and spectroscopic techniques is necessary for a comprehensive assessment of the purity of this compound.

A. Chromatographic Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) into the GC.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program to ensure separation of components with different boiling points.

-

-

MS Detection: Use electron impact (EI) ionization and scan a mass range appropriate for the expected compounds.

Data Interpretation:

The retention time of the main peak should be consistent, and the mass spectrum should correspond to the molecular weight and fragmentation pattern of this compound. Impurities will appear as separate peaks with their own characteristic retention times and mass spectra. It is important to be aware that β-keto esters can sometimes undergo transesterification in the GC inlet if alcohols are present.[7]

2. High-Performance Liquid Chromatography (HPLC):

HPLC is ideal for assessing the purity of non-volatile impurities and for accurate quantification. The analysis of β-keto esters by reverse-phase HPLC can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes.[8]

Experimental Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to suppress the enolate form and improve peak shape.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

Data Interpretation:

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: A comprehensive workflow for the purity analysis of the target compound.

B. Spectroscopic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are indispensable for structural confirmation and can also provide information about purity.[9][10]

Expected ¹H NMR Spectral Features (Predicted):

-

Ethyl Group: A triplet around 1.2-1.3 ppm (3H, -CH₃) and a quartet around 4.1-4.2 ppm (2H, -OCH₂-).

-

Oxepane Ring Protons: Complex multiplets in the region of 2.0-4.5 ppm. The proton at the 4-position will be a methine proton adjacent to the ester and ketone, likely appearing as a distinct signal.

Expected ¹³C NMR Spectral Features (Predicted):

-

Carbonyl Carbons: Two signals in the downfield region, one for the ketone (around 200-210 ppm) and one for the ester (around 170-175 ppm).

-

Ethyl Group: Signals for the -OCH₂- carbon around 60-65 ppm and the -CH₃ carbon around 14-15 ppm.[11]

-

Oxepane Ring Carbons: Several signals in the aliphatic region (20-80 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR is a quick and simple method to confirm the presence of key functional groups.[9]

Expected IR Absorption Bands:

-

C=O Stretch (Ketone): A strong absorption band around 1710-1725 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C-O Stretch: Strong bands in the region of 1000-1300 cm⁻¹.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion (M+): A peak corresponding to the molecular weight of the compound (186.21 g/mol ).[1]

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage of the oxepane ring.

C. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the sample. The experimentally determined values should be in close agreement with the theoretical values calculated from the molecular formula (C₉H₁₄O₄).

IV. Conclusion

Ensuring the purity of this compound is a critical step in the synthesis of many high-value molecules. A thorough understanding of its synthesis and potential impurities, coupled with a robust purification strategy and a multi-faceted analytical approach, is essential for researchers and drug development professionals. By employing the techniques outlined in this guide, scientists can be confident in the quality of this important synthetic intermediate, leading to more reliable and reproducible downstream applications.

References

- 1. PubChemLite - this compound (C9H14O4) [pubchemlite.lcsb.uni.lu]

- 2. calpaclab.com [calpaclab.com]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. aklectures.com [aklectures.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-Depth Technical Guide to the Synthesis of Substituted Oxepane-4-Carboxylate Esters

Foreword: The Rising Prominence of the Oxepane Scaffold in Modern Drug Discovery

The oxepane moiety, a seven-membered oxygen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique conformational flexibility and ability to present substituents in a distinct three-dimensional space offer significant advantages in the design of novel therapeutics. Specifically, substituted oxepane-4-carboxylate esters represent a versatile class of compounds, serving as key intermediates in the synthesis of complex natural products and as core structures in the development of new drug candidates.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable molecules, with a focus on practical, field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Strategic Approaches to the Oxepane-4-Carboxylate Core

The construction of the seven-membered oxepane ring presents unique synthetic challenges due to unfavorable entropic and enthalpic factors associated with medium-sized ring formation.[3] However, several robust strategies have been developed to overcome these hurdles. This section will delve into the most effective methods for the synthesis of oxepane-4-carboxylate esters, elucidating the causality behind key experimental choices.

Ring-Closing Metathesis (RCM): A Powerful and Versatile Strategy

Ring-Closing Metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including oxepanes.[4][5] This method relies on the use of ruthenium-based catalysts to facilitate the intramolecular cyclization of a diene precursor. For the synthesis of oxepane-4-carboxylate esters, a key acyclic precursor is a substituted diallyl ether derivative of a malonate ester.

Logical Framework for RCM Approach:

Figure 1: General workflow for the synthesis of substituted oxepane-4,4-dicarboxylates via RCM.

The primary advantage of the RCM approach is its functional group tolerance and the predictable nature of the ring closure.[6] The choice of catalyst is critical; second and third-generation Grubbs' and Hoveyda-Grubbs' catalysts are often preferred for their enhanced activity and stability.[5] The resulting dihydrooxepine can then be readily reduced to the saturated oxepane ring.

Experimental Protocol: Synthesis of Diethyl 2,3,6,7-Tetrahydrooxepine-4,4-dicarboxylate

Step 1: Synthesis of Diethyl Diallylmalonate

-

To a solution of diethyl malonate (1.0 eq) in a suitable solvent such as DMF or THF, add a base like sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add allyl bromide (2.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl diallylmalonate.

Step 2: Ring-Closing Metathesis

-

Dissolve diethyl diallylmalonate (1.0 eq) in dry, degassed dichloromethane (DCM) to a concentration of 0.01-0.05 M.

-

Add a solution of a second-generation Grubbs' catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium, 1-5 mol%) in DCM.

-

Reflux the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-12 hours, monitoring the reaction progress by TLC or GC-MS. The reaction is driven to completion by the removal of the ethylene byproduct.[7]

-

Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture and purify by column chromatography on silica gel to yield diethyl 2,3,6,7-tetrahydrooxepine-4,4-dicarboxylate.[4][7]

Step 3: Reduction to Diethyl Oxepane-4,4-dicarboxylate

-

Dissolve the diethyl 2,3,6,7-tetrahydrooxepine-4,4-dicarboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain diethyl oxepane-4,4-dicarboxylate.

Table 1: Comparison of RCM Catalysts for the Synthesis of Cyclic Ethers

| Catalyst | Generation | Key Features | Typical Loading (mol%) |

| Grubbs' Catalyst | First | Good activity for terminal alkenes. | 2-10 |

| Grubbs' Catalyst | Second | Higher activity, better thermal stability, broader substrate scope. | 1-5 |

| Hoveyda-Grubbs' Catalyst | Second | Chelating isopropoxy group allows for catalyst recovery and reuse. | 1-5 |

Intramolecular Williamson Ether Synthesis: A Classic Approach

The intramolecular Williamson ether synthesis is a fundamental and reliable method for the formation of cyclic ethers.[8] This SN2 reaction involves the cyclization of a halo-alcohol or a related substrate where the alkoxide and the leaving group are present in the same molecule.

Conceptual Pathway for Intramolecular Etherification:

Figure 2: General strategy for oxepane synthesis via intramolecular Williamson etherification.

A key consideration for this approach is the synthesis of the acyclic precursor containing both a hydroxyl group and a suitable leaving group (e.g., halide, tosylate, mesylate) at the appropriate positions to favor 7-endo-tet cyclization. While 7-membered ring closures are kinetically less favorable than 5- or 6-membered ring closures, they can be achieved under appropriate conditions, often requiring high dilution to minimize intermolecular side reactions.

Experimental Protocol: Synthesis of Ethyl Oxepane-4-carboxylate (Illustrative)

This protocol is a conceptual illustration, as direct literature examples for this specific target via this route are scarce. The synthesis of the required acyclic precursor is a critical and non-trivial step.

Step 1: Synthesis of a Suitable Acyclic Precursor (Hypothetical)

-

Begin with a suitable starting material, such as a derivative of glutaric acid or a related 1,5-dicarbonyl compound.

-

Through a series of functional group manipulations, introduce a hydroxyl group at one end of a six-carbon chain and a good leaving group (e.g., tosylate) at the other end, with a carboxylate ester at the C4 position. This multi-step synthesis would require careful planning and execution.

Step 2: Intramolecular Cyclization

-

Dissolve the acyclic precursor (1.0 eq) in a large volume of a polar aprotic solvent like THF or DMF (high dilution conditions, e.g., 0.001 M).

-

Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) or potassium tert-butoxide (KOtBu, 1.1 eq) at room temperature.

-

Heat the reaction mixture to facilitate the cyclization, monitoring by TLC or LC-MS.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry, concentrate, and purify the product by column chromatography to yield ethyl oxepane-4-carboxylate.

Prins-Type Cyclization: A Convergent Approach

The Prins cyclization and its variants offer a powerful method for the construction of oxygen-containing heterocycles, including oxepanes.[9][10] This reaction typically involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone. For the synthesis of substituted oxepanes, an intramolecular Prins-type cyclization of a homoallylic alcohol derivative can be employed.

Mechanistic Overview of a Prins-Type Cyclization:

Figure 3: Key steps in a Prins-type cyclization for oxepane formation.

The stereochemical outcome of the Prins cyclization is often controlled by the formation of a chair-like transition state, which can lead to high levels of diastereoselectivity.[1] The challenge in applying this method to the synthesis of oxepane-4-carboxylate esters lies in the design and synthesis of a suitable acyclic precursor that will cyclize to give the desired substitution pattern.

Stereochemical Considerations in Oxepane Synthesis

For applications in drug development, the control of stereochemistry is paramount. The synthesis of enantiomerically pure or diastereomerically enriched oxepane-4-carboxylate esters requires careful consideration of the synthetic strategy.

-

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as carbohydrates or amino acids, can be an effective strategy to introduce chirality into the final oxepane product.[2]

-

Asymmetric Catalysis: The use of chiral catalysts in reactions such as RCM or intramolecular cyclizations can induce asymmetry and lead to the formation of enantiomerically enriched products.

-

Diastereoselective Reactions: As mentioned, reactions like the Prins cyclization can proceed with high diastereoselectivity, allowing for the control of relative stereochemistry. Subsequent separation of diastereomers or chiral resolution can then provide access to enantiomerically pure compounds.[11][12]

Conclusion and Future Outlook

The synthesis of substituted oxepane-4-carboxylate esters presents a rewarding challenge for synthetic chemists. While Ring-Closing Metathesis currently stands out as a highly versatile and reliable method, classical approaches like the intramolecular Williamson ether synthesis and modern strategies such as Prins-type cyclizations also offer viable pathways. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. As the demand for novel, three-dimensionally complex scaffolds in drug discovery continues to grow, the development of new and more efficient methods for the synthesis of functionalized oxepanes will undoubtedly remain an active area of research.

References

- 1. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 3. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00380B [pubs.rsc.org]

- 10. [PDF] Oxetanes as versatile elements in drug discovery and synthesis. | Semantic Scholar [semanticscholar.org]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. Highly stereoselective gram scale synthesis of all the four diastereoisomers of Boc-protected 4-methylproline carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

The β-Keto Ester: A Cornerstone Synthon in Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Keto esters are among the most versatile and powerful building blocks in the arsenal of synthetic organic chemistry.[1][2] Their unique structural motif, characterized by a ketone and an ester group separated by a methylene unit, imparts a dual reactivity profile that has been exploited for the construction of a vast array of complex molecules. The acidic α-protons and the presence of two electrophilic carbonyl centers allow these compounds to participate in a wide range of transformations, making them indispensable precursors for the synthesis of heterocyclic systems. This guide provides a detailed exploration of the core reactions of β-keto esters in heterocyclic chemistry, focusing on the mechanistic underpinnings, strategic applications in drug discovery, and field-proven experimental protocols.

The Intrinsic Reactivity of β-Keto Esters: A Chemist's Swiss Army Knife

The synthetic utility of β-keto esters stems from their distinct chemical properties:

-

Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is fundamental. The enol form provides a nucleophilic center at the α-carbon, which is crucial for many condensation reactions.

-

α-Proton Acidity: The protons on the methylene carbon flanked by two carbonyl groups are significantly acidic (pKa ≈ 11 in DMSO), allowing for easy deprotonation to form a stable, resonance-delocalized enolate anion. This enolate is a potent nucleophile.

-

Electrophilic Carbonyl Centers: Both the ketone and ester carbonyls can act as electrophilic sites, susceptible to attack by various nucleophiles. This duality is central to cyclization reactions.

This combination of properties makes the β-keto ester a quintessential "A-B" synthon (where 'A' is an acceptor/electrophile and 'B' is a donor/nucleophile) for ring-forming reactions.

Synthesis of Five-Membered Heterocycles

The 1,3-dicarbonyl arrangement in β-keto esters is ideal for constructing five-membered rings when combined with appropriate 1,2- or 1,3-dinucleophiles/electrophiles.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cornerstone method for creating pyrazole and pyrazolone rings, which are privileged scaffolds in medicinal chemistry, found in drugs like Celecoxib and Edaravone.[3][4] The reaction involves the condensation of a β-keto ester with a hydrazine derivative.[3][5]

Causality and Mechanism: The reaction's efficiency is driven by the formation of a stable aromatic pyrazole ring.[3] It begins with the nucleophilic attack of the more basic nitrogen of the hydrazine onto the more electrophilic ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and subsequent dehydration to yield the final pyrazolone product, a tautomer of the aromatic pyrazole.[3][6]

Diagram: Knorr Pyrazole Synthesis Mechanism

Caption: Mechanism of the Knorr pyrazole synthesis.

Feist-Bénary Furan Synthesis

This classic reaction provides a versatile route to substituted furans by reacting a β-keto ester with an α-halo ketone in the presence of a base.[7][8][9][10] Furans are common motifs in natural products and pharmaceuticals.

Causality and Mechanism: The choice of a mild base, such as pyridine or triethylamine, is critical to prevent the hydrolysis of the ester group while being sufficient to deprotonate the β-keto ester.[9] The mechanism proceeds via:

-

Deprotonation: The base removes an α-proton from the β-keto ester to form a nucleophilic enolate.

-

Nucleophilic Substitution (Sₙ2): The enolate attacks the α-carbon of the halo-ketone, displacing the halide.

-

Cyclization & Dehydration: The resulting 1,4-dicarbonyl intermediate undergoes an intramolecular cyclization and dehydration to furnish the aromatic furan ring.[9]

Table 1: Typical Reagents for Feist-Bénary Synthesis [7][9]

| Reagent Type | Examples | Role in Reaction |

| β-Dicarbonyl | Ethyl acetoacetate, Acetylacetone | Provides the C2-C3-C4 fragment of the furan ring |

| α-Halo Ketone | Chloroacetone, Bromoacetone, Phenacyl bromide | Provides the C5 and O1 atoms of the furan ring |

| Base | Pyridine, Triethylamine, Sodium ethoxide | Deprotonates the β-dicarbonyl compound |

| Solvent | Ethanol, DMF, THF | Provides the medium for the reaction |

Japp-Klingemann Reaction for Indole Synthesis

While not a direct cyclization, the Japp-Klingemann reaction is a pivotal preparatory step for certain heterocyclic syntheses, most notably the Fischer indole synthesis.[11][12] The reaction converts a β-keto ester into a hydrazone by reacting it with an aryl diazonium salt.[11][12]

Causality and Mechanism: This reaction cleverly uses the reactivity of both the α-position and the ester group. It begins with the base-catalyzed formation of the enolate from the β-keto ester. This enolate then attacks the diazonium salt to form an azo compound.[11] Subsequent hydrolysis of the ester group, followed by decarboxylation, leads to the formation of the final, stable hydrazone.[11] This resulting hydrazone is the direct precursor needed for the acid-catalyzed Fischer indole synthesis.[11][12]

Synthesis of Six-Membered Heterocycles

The versatility of β-keto esters extends to the formation of six-membered rings, which are ubiquitous in biologically active molecules.

Hantzsch Pyridine Synthesis

Discovered in 1881, the Hantzsch synthesis is a robust multi-component reaction that combines two equivalents of a β-keto ester, one equivalent of an aldehyde, and a nitrogen donor (typically ammonia or ammonium acetate).[13][14] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which can then be oxidized to the corresponding aromatic pyridine.[13] This reaction is of immense pharmaceutical importance, forming the basis for the synthesis of calcium channel blockers like Nifedipine and Amlodipine.[13]

Causality and Mechanism: The elegance of this one-pot reaction lies in its convergence of two key intermediates:

-

An enamine , formed from the condensation of one molecule of the β-keto ester with ammonia.

-

An α,β-unsaturated carbonyl compound (a chalcone-type intermediate), formed from a Knoevenagel condensation between the aldehyde and the second molecule of the β-keto ester.[14]

A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring.[15] The final aromatization step is energetically favorable and is often carried out in the same pot using an oxidizing agent like ferric chloride or manganese dioxide.[13]

Biginelli Reaction

The Biginelli reaction is another powerful multi-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) in a single step.[16] It involves the acid-catalyzed condensation of a β-keto ester, an aldehyde (often aromatic), and urea or thiourea.[16][17][18] DHPMs are of significant interest in drug discovery, with compounds like Monastrol being investigated as potent anticancer agents.[16]

Causality and Mechanism: The currently accepted mechanism proceeds through an N-acyliminium ion intermediate.[16][17][18]

-

The reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form the key electrophilic N-acyliminium ion.

-

The β-keto ester enolizes and acts as the nucleophile, attacking the iminium ion.

-

The final step is an intramolecular cyclization via attack of the free -NH₂ group of the urea onto the ketone carbonyl, followed by dehydration to yield the stable DHPM ring.[17][19]

Diagram: Biginelli Reaction Workflow

Caption: Logical workflow of the Biginelli reaction.

Pechmann Condensation

The Pechmann condensation is the classic method for synthesizing coumarins, which are benzopyran-2-one derivatives.[20] These structures are prevalent in natural products and are used as fragrances, pharmaceuticals, and optical brighteners.[21] The reaction involves the condensation of a phenol with a β-keto ester under acidic conditions.[20][22]

Causality and Mechanism: The reaction requires an acid catalyst (e.g., H₂SO₄, AlCl₃) to facilitate two key steps.[20]

-

Transesterification: The first step is an acid-catalyzed transesterification between the phenol and the β-keto ester.

-

Intramolecular Electrophilic Aromatic Substitution: The carbonyl group of the newly formed ester is activated by the acid, and the activated phenol ring performs an intramolecular electrophilic attack (a Friedel-Crafts type acylation) to form the new ring.

-

Dehydration: A final dehydration step generates the α,β-unsaturated lactone system of the coumarin.[20]

With highly activated phenols like resorcinol, the reaction can proceed under much milder conditions.[20]

Experimental Protocols: A Practical Guide

The following protocols are representative examples and should be adapted based on specific substrates and laboratory safety guidelines.

Protocol 1: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one (Knorr Synthesis)[3]

This protocol details the reaction of ethyl benzoylacetate with hydrazine.

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl benzoylacetate (e.g., 3.0 mmol, 1.0 eq) and 1-propanol (20 mL).

-

Addition of Hydrazine: Add hydrazine hydrate (e.g., 6.0 mmol, 2.0 eq) dropwise to the stirred solution. Caution: Hydrazines are toxic and should be handled in a fume hood with appropriate personal protective equipment.[6]

-

Reaction: Heat the mixture to reflux (approximately 97-100 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Isolation: Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold ethanol.

-

Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure pyrazolone.

Protocol 2: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate (Feist-Bénary Synthesis)[9]

This protocol describes the reaction between ethyl acetoacetate and chloroacetone.

-

Reagent Preparation: To a 250 mL three-necked flask fitted with a reflux condenser, dropping funnel, and mechanical stirrer, add ethyl acetoacetate (e.g., 0.1 mol, 1.0 eq) and pyridine (e.g., 0.12 mol, 1.2 eq).

-

Addition of Halo-ketone: Add chloroacetone (e.g., 0.1 mol, 1.0 eq) dropwise from the dropping funnel over 30 minutes. The reaction may be exothermic; maintain the temperature below 50 °C with a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours.

-